molecular formula C7H4F6N2O4S2 B131147 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine CAS No. 145100-50-1

2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

Cat. No.: B131147
CAS No.: 145100-50-1
M. Wt: 358.2 g/mol
InChI Key: DXLQEJHUQKKSRB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, also known as 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-((trifluoromethyl)sulfonyl)methanesulfonamide, is lithium enolates of ketones . These are intermediates in various organic reactions and play a crucial role in the formation of carbon-carbon bonds.

Mode of Action

This compound acts as a reactive agent that converts lithium enolates of ketones into vinyl triflates . The trifluoromethylsulfonyl groups in the compound interact with the lithium enolates, facilitating the conversion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of lithium enolates of ketones to vinyl triflates . This process is a key step in many organic synthesis reactions, including the total synthesis of certain alkaloids .

Pharmacokinetics

It’s important to note that the compound hydrolyzes in water , which could impact its stability and reactivity in aqueous environments.

Result of Action

The result of the action of this compound is the formation of vinyl triflates from lithium enolates of ketones . Vinyl triflates are versatile intermediates in organic synthesis, used in various coupling reactions and in the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by environmental factors such as moisture. The compound is sensitive to moisture and should be stored in a cool, dry place . It’s also worth noting that the compound’s reactivity may be influenced by the presence of other substances in the reaction environment .

Chemical Reactions Analysis

2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine has several scientific research applications:

Properties

IUPAC Name

1,1,1-trifluoro-N-pyridin-2-yl-N-(trifluoromethylsulfonyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2O4S2/c8-6(9,10)20(16,17)15(5-3-1-2-4-14-5)21(18,19)7(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLQEJHUQKKSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336503
Record name 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-(trifluoromethanesulfonyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145100-50-1
Record name 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-(trifluoromethanesulfonyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine [Triflating Reagent]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine in organic synthesis?

A1: this compound serves as a potent triflating agent in organic synthesis []. It effectively converts ketones into their corresponding vinyl triflates by reacting with either thermodynamic or kinetic enolates generated through deprotonation. This reagent also facilitates the formation of aryl triflates. []

Q2: How is this compound synthesized?

A2: The synthesis of this compound involves the reaction of 2-aminopyridine with triflic anhydride in the presence of pyridine []. This reaction proceeds at low temperatures and requires purification of the crude product, typically through distillation, to obtain pure 2-PyrNTf2. []

Q3: Can you provide an example of how this compound is used in total synthesis?

A3: In the first total synthesis of (±)-Saudin, this compound was crucial for generating a sterically hindered enol triflate []. This enol triflate was subsequently used in a Stille coupling reaction to introduce a furyl group, highlighting the reagent's utility in complex molecule synthesis. []

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